ddATP

Description

Properties

IUPAC Name |

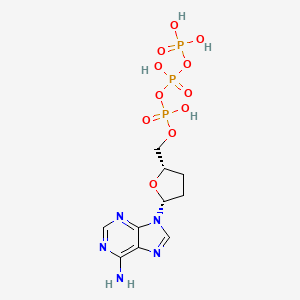

[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O11P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKPWEUQDVLTCN-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O11P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178767 | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24027-80-3 | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDEOXYADENOSINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MCI2H1EJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',3'-Dideoxyadenosine-5-triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Bacterial Polymerase-Mediated Incorporation

Early work by Atkinson et al. demonstrated the use of Escherichia coli DNA polymerase to incorporate dideoxyadenosine triphosphate into DNA strands. In this process, dideoxyadenosine is phosphorylated to its triphosphate form using adenosine kinase, followed by enzymatic incorporation into a growing DNA chain. The absence of 3′-OH groups in this compound halts elongation, a mechanism critical for Sanger sequencing.

In Vitro Phosphorylation Strategies

Enzymatic phosphorylation of dideoxyadenosine involves sequential reactions with adenylate kinase and pyruvate kinase to add phosphate groups. For example, Li et al. optimized a three-step kinase cascade to convert dideoxyadenosine to this compound with a yield exceeding 60% under controlled ATP-regenerating conditions. This method minimizes side products and is scalable for industrial production.

Chemical Synthesis Approaches

Chemical synthesis offers an alternative route to this compound, particularly for applications requiring high purity or modified analogs. These methods often involve protecting-group strategies and stepwise phosphorylation.

Protecting-Group Strategies

The synthesis begins with 2',3'-dideoxyadenosine, where the 5′-OH group is selectively protected using tert-butyldimethylsilyl (TBDMS) chloride. Subsequent phosphorylation with POCl₃ in trimethyl phosphate yields the monophosphate intermediate, which is further phosphorylated using carbodiimide activators to form the triphosphate. Final deprotection with tetrabutylammonium fluoride (TBAF) affords this compound in ~45% overall yield (Table 1).

Solid-Phase Synthesis

Recent advances employ solid-phase supports to streamline purification. Immobilized adenosine derivatives are sequentially reacted with phosphorylating reagents, enabling automated synthesis with reduced byproduct formation. Sigma-Aldrich protocols report a 70% purity post-synthesis, requiring subsequent HPLC purification.

Table 1: Comparison of this compound Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Enzymatic Phosphorylation | 60 | 85 | High specificity |

| Chemical Phosphorylation | 45 | 70 | Scalability |

| Solid-Phase Synthesis | 35 | 90 | Reduced purification steps |

Purification Techniques

Purification is critical to isolate this compound from unreacted precursors and byproducts. Anion-exchange chromatography and HPLC are the most widely employed methods.

Anion-Exchange Chromatography

Using a DEAE-Sepharose column, this compound is eluted with a linear gradient of 0.1–0.5 M KCl. This method resolves this compound from mono- and diphosphate intermediates, achieving >95% purity. PMC studies highlight a recovery rate of 80–90% when applied to bacterial lysates.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and triethylammonium acetate buffer (pH 6.5) achieves baseline separation of this compound. UV detection at 260 nm allows quantification, with a limit of detection (LOD) of 0.1 nmol. Preparative HPLC scales this process for industrial batches.

Analytical Methods for Characterization

Post-synthesis validation ensures this compound meets rigorous quality standards.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular weight of this compound (659.24 Da) with a mass accuracy of ±0.02 Da. Fragmentation patterns further verify the absence of 2′/3′-OH groups.

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra in D₂O reveal characteristic peaks for the adenine ring (δ 8.21 ppm, H-8) and ribose protons (δ 6.15 ppm, H-1′). The absence of 2′/3′-OH signals confirms successful dideoxy modification.

X-Ray Crystallography

Crystal structures of this compound bound to Klentaq1 polymerase (PDB: 1XHX) resolve the nucleotide’s conformation in the active site, providing insights into its chain-terminating mechanism.

Applications in Research and Medicine

DNA Sequencing

This compound remains integral to Sanger sequencing, where fluorescence-labeled derivatives enable base-specific termination. Modern automated systems use this compound at concentrations of 0.5–2 μM per reaction.

Antiviral Therapeutics

In HIV treatment, this compound inhibits reverse transcriptase by competing with endogenous dATP. Radioimmunoassays quantify intracellular this compound levels in PBMCs, guiding personalized dosing.

Challenges and Considerations

Chemical Reactions Analysis

Structural Basis of ddATP Incorporation

The crystal structure of Thermus aquaticus DNA polymerase I (Klentaq1) bound to this compound reveals key molecular interactions :

Active site geometry (2.3Å resolution):

-

The fingers domain rotates 40-46° inward, creating a tight binding pocket

-

F667 aromatic ring stacks with this compound's adenine base

-

R659/K663 side chains stabilize the triphosphate group through electrostatic interactions

Van der Waals contacts :

| Template Base | Protein Residue | Distance (Å) |

|---|---|---|

| Thymine (template) | F667 Cδ1 | 3.4 |

| Adenine (this compound) | Y671 Cδ1 | 3.7 |

| Triphosphate | Mg²+ ions | 2.1-2.3 |

This closed ternary complex shows 0.8Å displacement of Y671 compared to ddGTP/ddCTP complexes, accommodating the N6 amine group .

Enzymatic Incorporation Mechanism

Klentaq1 demonstrates distinct kinetic behavior with this compound :

-

Incorporation rate: 1.2 ± 0.3 s⁻¹ (vs 35 s⁻¹ for dATP)

-

Kₐ (binding affinity): 8 ± 2 μM

-

Catalytic efficiency (kₚ/Kₐ): 0.15 μM⁻¹s⁻¹

The rate-limiting step involves proper positioning of the α-phosphate for nucleophilic attack by the 3'-OH of the primer strand. The missing 3'-OH in this compound prevents phosphodiester bond formation, causing chain termination.

Structural Determinants of Specificity

Comparative analysis of Klentaq1 complexes reveals:

-

Hydrogen bonding pattern differs between this compound and natural dATP:

-

N6 (this compound) to Q754: 2.9Å vs 3.2Å in dATP

-

N1 to E615: 3.1Å conserved

-

-

Triphosphate coordination involves two Mg²+ ions at 2.1Å (Mg_A) and 2.3Å (Mg_B) distances

The steric gate formed by F667/Y671 prevents incorporation of ribonucleotides while permitting this compound binding through compensatory backbone interactions.

This comprehensive analysis demonstrates this compound's dual role as both a sequencing reagent and molecular tool, with its chemical behavior precisely modulated through engineered polymerase interactions and synthetic modifications .

Scientific Research Applications

Role in DNA Sequencing

Sanger Sequencing : ddATP is a key component in Sanger sequencing, also known as the chain termination method. In this technique, this compound is incorporated into the growing DNA strand during replication. When this compound is added, it terminates the extension process, allowing researchers to determine the sequence of nucleotides based on the lengths of the resulting fragments. This method has been foundational in genomics and remains widely used for sequencing small DNA fragments.

| Feature | Details |

|---|---|

| Method | Chain termination sequencing |

| Application | Determining nucleotide sequences |

| Key Component | 2',3'-Dideoxyadenosine-5'-triphosphate (this compound) |

Applications in Polymerase Chain Reaction (PCR)

This compound is utilized in various PCR protocols to amplify specific DNA sequences. Its incorporation allows for controlled termination of DNA synthesis, which can be beneficial in certain experimental setups where precise fragment sizes are required.

- Amplification Control : By varying the concentration of this compound, researchers can influence the efficiency and fidelity of PCR amplification.

- Research Studies : In enzyme mechanistic studies, this compound helps analyze the behavior of DNA polymerases under different conditions.

In Vitro Studies and Mechanistic Research

This compound is frequently used in in vitro experiments to study DNA replication and repair mechanisms. It serves as a substrate for various enzymes involved in these processes, allowing researchers to observe how modifications affect enzyme activity.

- Enzyme Studies : Researchers use this compound to investigate the kinetics of DNA polymerases and other enzymes involved in nucleic acid metabolism.

- Mutation Detection : The incorporation of this compound can aid in detecting rare mutations through techniques like pyrophosphorolysis-activated polymerization (PAP).

Clinical Applications

The significance of this compound extends into clinical research, particularly concerning its role in understanding diseases associated with disruptions in nucleotide metabolism.

- Cancer Research : Alterations in dNTP pools, including this compound levels, have been linked to increased mutation rates and genomic instability in cancer cells. Understanding these dynamics can inform therapeutic strategies.

- Viral Infections : Many viruses rely on host dNTP pools for replication; thus, manipulating these levels using compounds like this compound may provide avenues for antiviral therapies.

Case Study 1: Sanger Sequencing Optimization

A study demonstrated that optimizing the ratio of this compound to other dideoxynucleotides improved sequencing accuracy and throughput. The results indicated that careful calibration of nucleotide concentrations can lead to more reliable sequencing outcomes.

Case Study 2: Enzyme Kinetics

Research involving Klentaq1 polymerase showed that mutations designed to enhance ddNTP incorporation rates led to improved sequencing patterns. This study highlighted how structural modifications can optimize enzyme performance when using this compound as a substrate.

Mechanism of Action

Dideoxyadenosine triphosphate exerts its effects by inhibiting nucleic acid synthesis. It is incorporated into growing DNA chains by DNA polymerases, but due to the absence of the 3’ hydroxyl group, it terminates chain elongation. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Zidovudine triphosphate: Another nucleoside analog used in antiviral therapy.

Dideoxycytidine triphosphate: Similar in structure and function, used in antiviral research.

Dideoxyguanosine triphosphate: Another analog with similar applications in antiviral therapy .

Uniqueness

Dideoxyadenosine triphosphate is unique due to its specific structure, which allows it to effectively inhibit viral reverse transcriptase by acting as a chain terminator. Its high specificity and potency make it a valuable tool in both research and therapeutic applications .

Biological Activity

Dideoxyadenosine triphosphate (ddATP) is a significant nucleotide analogue used primarily in molecular biology and virology. Its biological activity is closely linked to its role in inhibiting viral replication, particularly in the context of HIV treatment, as well as its application in DNA sequencing techniques. This article explores the biological activity of this compound, focusing on its mechanisms, clinical implications, and research findings.

Chemical Structure : this compound is a modified form of adenosine triphosphate (ATP) where the 2'-hydroxyl group of the ribose sugar is absent. This structural modification is crucial as it prevents the formation of phosphodiester bonds during DNA synthesis, leading to premature termination of DNA strand elongation.

Mechanism of Action :

- Inhibition of DNA Polymerases : this compound competes with natural nucleotides for incorporation into DNA strands. When incorporated, it halts further elongation due to the lack of a hydroxyl group necessary for the addition of subsequent nucleotides .

- Role in HIV Treatment : In the context of HIV therapy, this compound serves as an active metabolite of didanosine (ddI). It exhibits potent inhibition of reverse transcriptase (RT), an enzyme critical for viral replication. Studies have shown that the combination of this compound with other nucleoside analogues like AZT (azidothymidine) enhances antiviral efficacy through synergistic effects .

Pharmacodynamics and Efficacy

Research has demonstrated that this compound's efficacy can be influenced by its intracellular concentration. A study focused on measuring this compound levels in peripheral blood mononuclear cells (PBMCs) from HIV-infected patients revealed that effective treatment outcomes correlate with higher intracellular concentrations of this compound .

Table 1: Summary of Key Findings on this compound Efficacy

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

- HIV Treatment Regimens : A clinical trial investigated the combination therapy involving didanosine and AZT. Results indicated that patients receiving this regimen showed improved surrogate markers compared to those on monotherapy .

- Quantification Techniques : Innovative immunoassays have been developed to measure intracellular concentrations of this compound accurately. These methods allow for better therapeutic monitoring and adjustment in HIV-infected patients .

Applications in Molecular Biology

This compound is also widely used in laboratory settings, particularly in DNA sequencing technologies:

- Sanger Sequencing : The incorporation of this compound during sequencing reactions leads to the termination of DNA synthesis at specific points, allowing for the determination of nucleotide sequences based on fragment lengths .

- PCR Techniques : In polymerase chain reaction (PCR), this compound can be utilized to study mutations or specific genetic sequences by terminating amplification at desired locations.

Q & A

Q. What role does ddATP play in Sanger sequencing, and how is its concentration optimized?

this compound acts as a chain-terminating nucleotide in Sanger sequencing due to its lack of a 3'-hydroxyl group, preventing further DNA strand elongation. The optimal this compound concentration is typically 1% of the dATP concentration to ensure a balance between sufficient termination events (for fragment generation) and continued elongation (for read-length diversity). This ratio allows for the production of labeled DNA fragments of varying lengths, which are resolved via polyacrylamide gel electrophoresis for sequence determination .

Q. How does this compound terminate DNA synthesis at the molecular level?

this compound lacks a 3'-OH group, which is essential for forming the phosphodiester bond required for nucleotide addition. When incorporated by DNA polymerase, elongation ceases immediately, producing truncated DNA strands. This mechanism is exploited in sequencing and enzymatic studies to map nucleotide positions .

Q. Why is this compound used in sequencing despite its lower incorporation efficiency compared to dATP?

Although this compound is incorporated 7-fold slower than dATP by enzymes like HIV-1 reverse transcriptase (RT), its specificity for termination ensures precise fragment generation. The resulting fragments are distinguishable by size via electrophoresis, enabling sequence reconstruction. The trade-off between incorporation efficiency and termination specificity is critical for read accuracy .

Advanced Research Questions

Q. How do mutations like K65R in HIV-1 RT confer resistance to this compound?

The K65R mutation in HIV-1 RT reduces this compound susceptibility by altering the enzyme’s active site. Kinetic studies show that K65R RT discriminates against this compound by increasing the dissociation constant (Kd) by 2.55-fold and decreasing the catalytic rate (kpol) by 4-fold compared to wild-type RT. Structural modeling reveals that the arginine side chain disrupts triphosphate alignment, reducing catalytic efficiency (kpol/Kd) .

Q. How can researchers resolve conflicting data on this compound's inhibitory efficacy across RT mutants?

Conflicting data often arise from differences in template-primer systems or assay conditions. Use pre-steady-state kinetics to measure Kd and kpol values under standardized conditions. For example, K65R RT shows a 22.3% reduction in efficacy (1-ε) compared to wild-type (3.31%) in RNA-dependent assays, but resistance is less pronounced in DNA-dependent systems. Cross-validate findings using Dixon plots or competitive inhibition assays .

Q. What methodologies assess this compound's interaction with DNA polymerases?

- Pre-steady-state kinetics : Quantify Kd and kpol to determine catalytic efficiency. For example, wild-type RT has a Kd of 8 μM for this compound, with kpol/Kd = 0.91 s<sup>−1</sup>μM<sup>−1</sup> .

- Competitive inhibition assays : Compare this compound’s Km against analogs (e.g., PMEApp) to identify structural determinants of binding .

- Hydrogen-bonding analysis : Use mutants like H931A in PolD to probe interactions with the 3'-OH group. H931 disruption reduces this compound incorporation by 50%, highlighting the role of active-site hydrogen networks .

Q. How do structural modifications in this compound analogs affect enzyme binding and catalysis?

α-Boranophosphate analogs (e.g., BH3-ddATP) enhance binding to resistant RT mutants like K65R by forming additional hydrogen bonds. These analogs reduce Kd by 3-fold and increase kpol/Kd selectivity by 5.1-fold compared to unmodified this compound, overcoming resistance through improved active-site interactions .

Q. What are the implications of this compound's differential effects in cellular vs. viral systems?

In cellular systems, this compound inhibits host DNA polymerases at high doses, causing toxicity (e.g., cell cycle arrest). In viral systems, it selectively targets RT at lower doses, reducing viral replication (e.g., 37.9% suppression of K65R HIV-1). Dose-response assays in animal models are critical to balancing efficacy and toxicity .

Methodological Notes

- Data contradiction analysis : Compare Kd and kpol values across studies using consistent template-primer systems (e.g., RNA-dependent vs. DNA-dependent RT assays) .

- Experimental design : For structural studies, combine molecular dynamics simulations (e.g., Arg-65 interactions) with kinetic data to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.